1-(6-Nitropyridin-3-yl)azetidin-3-ol
Description
1-(6-Nitropyridin-3-yl)azetidin-3-ol is a heterocyclic compound featuring a four-membered azetidine ring linked to a 6-nitropyridin-3-yl moiety. It serves as a key intermediate in pharmaceutical synthesis, particularly for nitrogen-containing heterocycles. Its synthesis involves coupling 5-bromo-2-nitropyridine with azetidin-3-ol hydrochloride in dimethyl sulfoxide (DMSO) under heating, yielding 29% . This compound is primarily utilized in research settings, with safety data sheets emphasizing its restriction to laboratory use .
Properties
CAS No. |
1211443-63-8 |
|---|---|
Molecular Formula |
C8H9N3O3 |
Molecular Weight |
195.178 |
IUPAC Name |
1-(6-nitropyridin-3-yl)azetidin-3-ol |
InChI |
InChI=1S/C8H9N3O3/c12-7-4-10(5-7)6-1-2-8(9-3-6)11(13)14/h1-3,7,12H,4-5H2 |
InChI Key |
DMCQIHOQXHPIGF-UHFFFAOYSA-N |
SMILES |
C1C(CN1C2=CN=C(C=C2)[N+](=O)[O-])O |
Synonyms |
1-(6-Nitropyridin-3-yl)azetidin-3-ol |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
1-(6-Chloropyridazin-3-yl)azetidin-3-ol (CAS: 1020658-48-3)
- Structural Differences : Replaces the pyridine ring with pyridazine (a six-membered ring containing two nitrogen atoms) and substitutes the nitro group with chlorine.
- Synthesis: Limited data available, but similar coupling strategies are presumed.
- No solubility or melting point data reported .
1-(6-Bromo-5-fluoropyridin-2-yl)-azetidin-3-ol Derivatives
- Structural Differences : Features bromine and fluorine substituents on the pyridine ring. Bromine increases steric bulk, while fluorine enhances electronegativity.
- Reactivity studies show compatibility with cesium carbonate in dioxane .
1-(6-Fluorobenzo[d]thiazol-2-yl)azetidin-3-ol (CAS: 1421468-70-3)
- Structural Differences : Replaces pyridine with a benzothiazole ring, introducing sulfur and fluorine atoms.
- Properties : The benzothiazole moiety may enhance binding to aromatic protein pockets. Fluorine improves metabolic stability and lipophilicity .
1-(5-Aminopyridin-2-yl)-3-(trifluoromethyl)azetidin-3-ol (CAS: 2090612-09-0)
- Structural Differences: Substitutes nitro with an amino group and adds a trifluoromethyl group to the azetidine ring.
- Properties: The amino group increases basicity, while trifluoromethyl enhances hydrophobicity.
Piperazine Analogues (e.g., 1-(6-Nitropyridin-3-yl)piperazine, CAS: 775288-71-6)
- Structural Differences : Replaces the azetidine ring with a six-membered piperazine ring.
- Properties : Increased ring size alters conformational flexibility and hydrogen-bonding capacity. Piperazine derivatives are common in drug design due to improved pharmacokinetics .
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